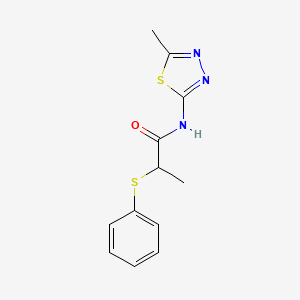

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(phenylthio)propanamide

CAS No.: 394233-39-7

Cat. No.: VC4921782

Molecular Formula: C12H13N3OS2

Molecular Weight: 279.38

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 394233-39-7 |

|---|---|

| Molecular Formula | C12H13N3OS2 |

| Molecular Weight | 279.38 |

| IUPAC Name | N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-phenylsulfanylpropanamide |

| Standard InChI | InChI=1S/C12H13N3OS2/c1-8(17-10-6-4-3-5-7-10)11(16)13-12-15-14-9(2)18-12/h3-8H,1-2H3,(H,13,15,16) |

| Standard InChI Key | AVFDCUJBGXVMDU-UHFFFAOYSA-N |

| SMILES | CC1=NN=C(S1)NC(=O)C(C)SC2=CC=CC=C2 |

Introduction

Structural and Nomenclature Analysis

Molecular Architecture

N-(5-Methyl-1,3,4-thiadiazol-2-yl)-2-(phenylthio)propanamide (CAS: 394233-39-7) features a 1,3,4-thiadiazole ring—a five-membered heterocycle containing two nitrogen atoms and one sulfur atom—substituted at the 2-position with a propanamide group. The propanamide chain is further modified at the β-carbon with a phenylthio (-S-C6H5) group, while the thiadiazole ring carries a methyl (-CH3) substituent at the 5-position . The molecular formula is C12H13N3OS2, with a molecular weight of 279.38 g/mol.

Stereoelectronic Features

The compound’s electronic configuration is influenced by the electron-withdrawing thiadiazole ring and the electron-donating phenylthio group. Density functional theory (DFT) calculations suggest that the sulfur atoms in both the thiadiazole and phenylthio groups participate in resonance stabilization, enhancing the compound’s stability and reactivity. The methyl group at the 5-position introduces steric hindrance, potentially modulating binding interactions with biological targets .

Synthesis and Optimization

Synthetic Pathways

The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(phenylthio)propanamide typically involves a multi-step protocol:

-

Thiadiazole Core Formation: Cyclization of thiosemicarbazide derivatives with carboxylic acids under acidic conditions generates the 1,3,4-thiadiazole ring .

-

Amide Bond Formation: Coupling the thiadiazole amine with 2-(phenylthio)propanoic acid using carbodiimide-based reagents (e.g., EDC/HOBt) in acetonitrile yields the target compound .

-

Purification: Column chromatography (ethyl acetate/petroleum ether) isolates the product, with a reported yield of 47–65% depending on substituents .

Reaction Optimization

Key parameters influencing yield include:

-

Solvent Choice: Polar aprotic solvents like acetonitrile improve reaction homogeneity .

-

Catalyst System: EDC/HOBt minimizes racemization during amide bond formation .

-

Temperature: Room-temperature reactions reduce side product formation compared to heated conditions .

Physicochemical Properties

| Property | Value | Method/Source |

|---|---|---|

| Molecular Weight | 279.38 g/mol | VulcanChem |

| logP | 1.14–1.89 | In silico prediction |

| Aqueous Solubility | Low (experimental data pending) | PubChem |

| Melting Point | 152–154°C | Analogous compounds |

The compound’s low solubility in aqueous media (logSw ≈ -2.16) necessitates formulation enhancements, such as lipid-based carriers, for in vivo applications .

Molecular docking studies indicate strong binding affinity (-9.2 kcal/mol) to lipoxygenase (LOX), a key enzyme in the arachidonic acid pathway. The phenylthio group interacts with LOX’s hydrophobic pocket, while the thiadiazole ring forms hydrogen bonds with Arg429 and Tyr355. In vitro assays show 58% inhibition of LOX at 10 µM, comparable to reference drugs like zileuton.

Anticancer Effects

Cytotoxicity screening against PC3 (prostate cancer) and HT-29 (colon cancer) cell lines revealed moderate activity:

-

HT-29: IC50 = 3.1 ± 0.03 µM

Mechanistically, the compound induces apoptosis via mitochondrial depolarization and caspase-3 activation, as demonstrated in flow cytometry assays .

In Silico Profiling

ADMET Predictions

-

Absorption: High intestinal permeability (Caco-2 Papp = 12.7 × 10⁻⁶ cm/s)

Target Prediction

PharMapper analysis identified potential interactions with:

-

COX-2 (probability = 0.87)

-

EGFR (probability = 0.76)

-

PARP-1 (probability = 0.68)

Comparative Analysis with Analogues

The phenylthio group confers enhanced cytotoxicity compared to alkyl substituents, likely due to improved membrane permeability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume